2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, a piperazine ring, and a fluorophenyl group
Mechanism of Action
The mode of action of such compounds often involves interactions with these receptors, leading to changes in cellular signaling and function . The specific biochemical pathways affected can vary widely depending on the exact nature of the compound and its targets .
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly influence its bioavailability and overall effects. Factors such as the compound’s solubility, stability, and interactions with metabolic enzymes can all play a role .
The result of the compound’s action can include molecular and cellular effects such as changes in gene expression, enzyme activity, or cellular proliferation . The specific effects would depend on the compound’s targets and mode of action .
Finally, environmental factors can indeed influence the action, efficacy, and stability of a compound. These can include factors such as temperature, pH, and the presence of other substances that might interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the piperazine ring and the fluorophenyl group. Common reagents used in these reactions include thiophene derivatives, piperazine, and fluorobenzene. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, piperazine-containing compounds, and fluorophenyl-substituted molecules. Examples include:
- 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-Ethyl-5-((4-(4-chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol.
Uniqueness
The uniqueness of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5OS2/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-4-3-13-29-16)26-11-9-25(10-12-26)15-7-5-14(22)6-8-15/h3-8,13,18,28H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNKJCQKEAWIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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